N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted at the 4-position with a carboxamide group, a 5-position with a 2-fluorophenylamino moiety, and a 1-position with a 4-chlorophenylmethyl group. The 4-chlorophenyl and 2-fluorophenyl substituents likely enhance lipophilicity and modulate electronic properties, which are critical for target binding and metabolic stability .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c17-11-7-5-10(6-8-11)9-19-16(24)14-15(22-23-21-14)20-13-4-2-1-3-12(13)18/h1-8,14-15,20-23H,9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRFAIXKXORLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure incorporates a triazole ring which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound this compound has shown promising antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
These results indicate that the compound has comparable efficacy to established chemotherapeutic agents like doxorubicin.
The mechanisms underlying the anticancer activity of this compound involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that may contribute to its anticancer effects by reducing tumor-promoting inflammation.
Neuroprotective Properties
In addition to its anticancer effects, this compound has been investigated for neuroprotective activities. Studies suggest that it may protect neuronal cells from oxidative stress and neuroinflammation.
Table 2: Neuroprotective Activity
| Assay Type | Result | Reference |
|---|---|---|
| ROS Production Inhibition | IC50 = 25 µM | |
| Neurotoxicity Protection (SH-SY5Y) | No toxicity at 50 µM |
These findings indicate that the compound could be a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Several case studies have explored the biological activity of triazole derivatives similar to this compound:
- Study on Leukemia Cell Lines : A study demonstrated that triazole derivatives exhibited significant antiproliferative activity against leukemia cell lines such as K-562 and MOLT-4, with IC50 values indicating effective inhibition of cell growth .
- Neuroprotective Mechanisms : Research indicated that compounds with a similar structure could inhibit Aβ aggregation and ROS generation, suggesting a dual mechanism involving both antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared in Table 1 , highlighting variations in substituents and their impact on molecular properties.
Table 1. Structural and Functional Comparison of Triazole Carboxamide Derivatives
*Calculated using PubChem molecular weight tool.
Key Observations
Substituent Position 1: The 4-chlorophenylmethyl group in the target compound enhances lipophilicity compared to analogs with simple aryl groups (e.g., 4-fluorophenyl in ). This may improve membrane permeability but could reduce solubility.
The trifluoromethyl group in confers high potency against c-Met kinase, suggesting electron-withdrawing groups at position 5 are critical for enzymatic inhibition.
Carboxamide Modifications: Replacement of the carboxamide’s aryl group with an aminoethyl chain () improves solubility but may reduce target specificity.
Q & A
Basic: What are the optimal synthetic routes for N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of triazole and aryl intermediates. Key steps include:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
- Coupling Reactions : Use of coupling agents like EDC·HCl and HOBt for amide bond formation between the triazole and substituted benzyl groups .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions involving halogenated aryl groups .
- Solvents : Anhydrous DMF or THF under inert conditions to prevent hydrolysis .
Optimization Tips : - Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
- Purify intermediates via column chromatography (silica gel, gradient elution) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substituent positions (e.g., δ 8.1–8.3 ppm for triazole protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 400.08) .
- HPLC-PDA : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water mobile phase) .
- Elemental Analysis : Verify C, H, N, Cl, and F percentages within ±0.4% of theoretical values .
Advanced: How can crystallographic data contradictions be resolved during structural refinement?
Methodological Answer:
- Software Tools : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .
- Validation Steps :
- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes thermal motion artifacts .
Example Table :
| Parameter | Value (This Compound) | Reference (Analog) |
|---|---|---|
| Space Group | P2₁/c | P1̄ () |
| R-factor | <0.05 | 0.042 ( ) |
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer:
- Modification Sites :
- Assays :
- Anticancer : MTT assay against HeLa and MCF-7 cell lines (IC₅₀ <10 µM target) .
- Antimicrobial : Broth microdilution for MIC values vs. S. aureus .
Data Contradiction Resolution :
- Use isothermal titration calorimetry (ITC) to distinguish true binding from assay artifacts .
Advanced: What computational strategies predict target interactions for this triazole derivative?
Methodological Answer:
- Docking Tools : AutoDock Vina with force fields (AMBER) to model interactions with kinase targets (e.g., EGFR) .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å) .
- Pharmacophore Mapping : Identify critical H-bond acceptors (triazole N2, carbonyl O) and hydrophobic pockets .
Basic: What purification methods yield high-priority material for biological testing?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials .
- Flash Chromatography : Biotage Isolera™ with C18 cartridges for polar impurities .
- Yield Optimization :
- Adjust pH during amide coupling (pH 7–8) to minimize side products .
Advanced: How to address solubility limitations in in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
